4-(3-Nitrophenoxy)benzamide
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Overview
Description
4-(3-Nitrophenoxy)benzamide is an organic compound with the molecular formula C13H10N2O4 It is characterized by the presence of a benzamide group attached to a benzene ring substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenoxy)benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.
Formation of 3-Nitrophenoxybenzene: 3-Nitrophenol is then reacted with benzoyl chloride in the presence of a base such as pyridine to form 3-nitrophenoxybenzene.
Amidation: Finally, 3-nitrophenoxybenzene is reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenoxy)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-(3-Aminophenoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-(3-Nitrophenoxy)benzoic acid and ammonia or an amine.
Scientific Research Applications
4-(3-Nitrophenoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Similar structure but with the nitro group in the ortho position.
4-(4-Nitrophenoxy)benzamide: Similar structure but with the nitro group in the para position.
4-(3-Aminophenoxy)benzamide: The reduced form of 4-(3-Nitrophenoxy)benzamide.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
4-(3-nitrophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)15(17)18/h1-8H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEXVLSYRLPZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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